4-Hydroxy-3-methoxyphenyl-2-nitropropene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

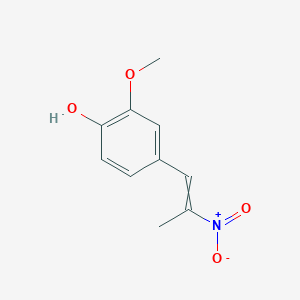

4-Hydroxy-3-methoxyphenyl-2-nitropropene (CAS: 5395-47-1) is a nitropropene derivative featuring a hydroxy-methoxyphenyl substituent. Its molecular formula is C₁₀H₁₁NO₄, with a molecular weight of 209.2 g/mol. Structurally, it consists of a phenolic ring substituted with a methoxy group at position 3 and a nitropropene side chain at position 4 . The compound is a yellow solid, soluble in organic solvents such as chloroform, dichloromethane, and toluene . It serves as a critical intermediate in synthesizing 4-hydroxy-3-methoxymethamphetamine (HMA), a metabolite of certain psychoactive substances, through reduction reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-nitro-1-propenyl)phenol typically involves the nitration of 2-methoxy-4-propenylphenol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . The reaction is carried out at controlled temperatures to ensure the selective nitration of the propenyl group.

Industrial Production Methods

Industrial production of 2-Methoxy-4-(2-nitro-1-propenyl)phenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-nitro-1-propenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can lead to the formation of amines.

Substitution: The methoxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenols and derivatives.

Scientific Research Applications

Synthesis of Complex Compounds

1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene serves as a versatile building block for synthesizing a wide array of complex compounds . It is used in the creation of:

- Research chemicals

- Reagents

- Specialty chemicals

- High-quality intermediates

- Biologically active compounds

Antimicrobial Properties

Nitrostyrene derivatives, including 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene, exhibit potential antibacterial properties, specifically against Gram-positive bacteria like Staphylococcus .

Pharmaceutical Research

Tricyclic antidepressant drugs are increasingly used in treating depressed patients, with clinical effectiveness observed within a defined therapeutic concentration range . Measuring serum concentrations of these drugs helps physicians determine patient compliance and optimize treatment . Furthermore, certain tricyclic compounds are being explored for their potential in treating diseases like Niemann-Pick type C disease and major depression, as well as viral and bacterial infections . This is due to their ability to block ceramide generation by inhibiting acid sphingomyelinase (ASM) . Amitriptyline, a well-studied clinical drug, could potentially be repurposed for these conditions .

Pesticides

1-(di(lower alkoxy)-4-alkylphenyl)-2-nitropropenes are useful as pesticides for controlling various pests, including bacteria, fungi, insects, crustaceans, and trash fish . These compounds can be used directly or dispersed on a solid carrier for application as dusts . They can also be dispersed in water with or without surface-active agents for use as sprays, drenches, or washes . Additionally, they can be used as toxic constituents in solvent solutions, water-in-oil or oil-in-water emulsions, or aqueous dispersions .

Intermediates for Pharmaceutical Synthesis

1-(di(lower alkoxy) 4 alkylphenyl)-2-nitropropenes are useful as intermediates for preparing 4-alkyl-dialkoxy-a-methylphenethylamines and their pharmacologically acceptable salts . The nitropropene compound is reduced with lithium aluminum hydride (LiAlH) at a temperature above 0°C to yield the free 4-alkyldialkoxy-a-methylphenethylamine . This amine is then treated with an acid to form the desired salt, which can be used to study the stimulant and depressant activity of chemical materials on the nervous system of animals .

Control of Microorganisms

1-(2,5.-dimethoxy-4-methylphenyl)-2-nitropropene, at a concentration of 100 parts per million, effectively controls the growth of Actinomyces scabies, Erwinia amylovora, Staphylococcus aureus, Trichophyton mentagrophytes, and poultry enteric disease . Similarly, 1-(2,5-dimethoxy-4-tert.-butylphenyl)-2-nitropropene, at the same concentration, completely kills rice blast organisms and Trichophyton mentagrophytes .

Summary Table

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-nitro-1-propenyl)phenol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The nitro group plays a crucial role in its antibacterial activity by generating reactive nitrogen species that damage cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following nitropropene derivatives share structural similarities with 4-hydroxy-3-methoxyphenyl-2-nitropropene but differ in substituents and applications:

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene (Compound B)

- Molecular Formula: C₁₁H₁₃NO₄

- Molecular Weight : 223.2 g/mol

- Substituents : Two methoxy groups (positions 3 and 4) and a methyl group on the nitropropene chain.

- This compound is primarily used in pharmaceutical research for neuroactive drug synthesis.

- Applications : Intermediate for CNS-targeting molecules.

1-(3,4-Dibenzyloxyphenyl)-2-nitropropene (Compound C)

- Molecular Formula: C₂₂H₁₉NO₄

- Molecular Weight : 361.4 g/mol

- Substituents : Benzyl ethers at positions 3 and 4 of the phenyl ring.

- Key Differences : Bulky benzyl groups increase steric hindrance, reducing reactivity in reduction reactions compared to this compound. This modification is often employed to protect hydroxyl groups during synthetic pathways.

- Applications : Protected intermediate in multi-step organic synthesis.

5-(2-Nitroprop-1-enyl)-1,3-benzodioxole (Compound D)

- Molecular Formula: C₁₀H₉NO₄

- Molecular Weight : 207.2 g/mol

- Substituents : Benzodioxole ring (positions 1 and 3) instead of hydroxy-methoxyphenyl.

- Key Differences : The benzodioxole moiety enhances electron density, altering redox properties. This compound is less polar than this compound due to the absence of free hydroxyl groups.

- Applications : Precursor for stimulant analogs and agrochemicals.

Comparative Data Table

Key Research Findings

Synthetic Utility : this compound is more reactive in reduction reactions than its benzodioxole analog (Compound D) due to the electron-withdrawing hydroxy group, which stabilizes transition states .

Polarity and Bioavailability : The hydroxyl group in this compound increases polarity, limiting its CNS penetration compared to the dimethoxy analog (Compound B) .

Stability : The benzyl-protected derivative (Compound C) exhibits superior stability under acidic conditions, making it preferable for storage and handling in synthetic workflows .

Properties

IUPAC Name |

2-methoxy-4-(2-nitroprop-1-enyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLWTEUMNRJFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.